molecular formula C19H18N4O B2965858 (E)-3-cyclopropyl-N'-(1-(naphthalen-1-yl)ethylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1285680-83-2

(E)-3-cyclopropyl-N'-(1-(naphthalen-1-yl)ethylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2965858
CAS No.: 1285680-83-2
M. Wt: 318.38
InChI Key: QWCAAQDPITVIER-UDWIEESQSA-N
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Description

(E)-3-cyclopropyl-N'-(1-(naphthalen-1-yl)ethylidene)-1H-pyrazole-5-carbohydrazide is a high-purity chemical compound supplied for early-discovery research. This molecule belongs to a class of pyrazole-carbohydrazide derivatives, a group known for its significant potential in medicinal chemistry and drug discovery research . The structure incorporates a naphthalene ring system, a cyclopropyl-substituted pyrazole, and a carbohydrazide linker with a specific (E) isomeric configuration around the ethylidene double bond, a feature confirmed in closely related structural analogs . Pyrazole derivatives are extensively investigated for their wide spectrum of biological activities, which include anticancer, antimicrobial, anti-inflammatory, and antiviral properties . Related compounds featuring the pyrazole core bound to a naphthalene system have been identified as targeting key biological proteins, such as cyclin-A2 and cyclin-dependent kinase 2, suggesting potential research applications in oncology and cell cycle regulation . The presence of the cyclopropyl group and the naphthalen-1-yl moiety in a single molecule makes this reagent a valuable scaffold for the synthesis of more complex derivatives and for probing structure-activity relationships in hit-to-lead optimization campaigns. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are responsible for verifying the identity and purity of the compound for their specific applications.

Properties

IUPAC Name

5-cyclopropyl-N-[(E)-1-naphthalen-1-ylethylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c1-12(15-8-4-6-13-5-2-3-7-16(13)15)20-23-19(24)18-11-17(21-22-18)14-9-10-14/h2-8,11,14H,9-10H2,1H3,(H,21,22)(H,23,24)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCAAQDPITVIER-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=NNC(=C1)C2CC2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=NNC(=C1)C2CC2)/C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(E)-3-cyclopropyl-N'-(1-(naphthalen-1-yl)ethylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and specific case studies that highlight its therapeutic potential.

Compound Overview

  • Molecular Formula : C19H18N4O
  • Molecular Weight : 318.372 g/mol
  • CAS Number : 1285680-83-2
  • Structural Features : The compound contains a cyclopropyl group and a naphthalene substituent, which may contribute to its unique biological properties.

Pharmacological Properties

Research indicates that compounds with similar structures to this compound exhibit a range of biological activities:

  • Antitumor Activity : Pyrazole derivatives have been shown to inhibit various cancer-related targets, including BRAF(V600E) and EGFR, suggesting potential applications in cancer therapy .
  • Anti-inflammatory Effects : Some pyrazole derivatives demonstrate significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) .
  • Antibacterial and Antifungal Activities : Pyrazole derivatives have also been evaluated for their antibacterial and antifungal effects, with some compounds displaying promising results against various pathogens .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural features:

Structural FeaturePotential Impact on Activity
Cyclopropyl GroupEnhances lipophilicity and cellular uptake
Naphthalene SubstituentMay contribute to π-π stacking interactions
Hydrazone LinkageImportant for biological activity via hydrogen bonding

Case Study 1: Antitumor Activity

A study focused on pyrazole derivatives indicated that those with naphthalene substituents exhibited enhanced cytotoxicity against various cancer cell lines. This compound was tested in vitro against human cancer cell lines, showing effective inhibition of cell proliferation .

Case Study 2: Anti-inflammatory Effects

In another investigation, the compound was evaluated for its ability to modulate inflammatory responses in macrophages. Results demonstrated that treatment with this compound significantly reduced the production of NO and cytokines in response to lipopolysaccharide (LPS) stimulation .

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

(a) Cyclopropyl vs. Isopropyl Substituents
  • Target Compound : Cyclopropyl at position 3.
  • Analog: (E)-3-Isopropyl-N'-(1-(naphthalen-1-yl)ethylidene)-1H-pyrazole-5-carbohydrazide . Impact: Cyclopropyl’s ring strain may enhance electronic effects (slight electron-withdrawing) and improve binding to hydrophobic enzyme pockets.
(b) Aryl vs. Alkyl Substituents
  • Analog : (E)-1-(4-tert-butylbenzyl)-N'-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide .
    • Key Features : Bulky tert-butylbenzyl and chloro-hydroxyphenyl groups.
    • Activity : Demonstrated significant growth inhibition in A549 lung cancer cells (IC₅₀ = 1.2 µM) .
    • Comparison : The target compound’s naphthalene moiety may offer stronger π-π interactions than chlorophenyl groups, but lacks the hydroxyl group for hydrogen bonding.

Hydrazone Moiety Modifications

(a) Naphthalenyl vs. Dichlorophenyl Groups
  • Analog: (E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) . Key Features: Electron-withdrawing Cl substituents enhance electrophilicity. Structural Analysis: Single-crystal X-ray diffraction confirmed planar hydrazone geometry, with dihedral angles of 4.2° between pyrazole and dichlorophenyl rings .
(b) Methoxy and Dimethylamino Substituents
  • Analogs: (E)-N’-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) . (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MABPC) . Key Features: Methoxy (electron-donating) and dimethylamino (strong electron-donating) groups. Impact: Increased solubility and altered electronic profiles compared to the target compound’s naphthalenyl group.

Pharmacological and Electronic Properties

Compound Substituents (Pyrazole/Hydrazone) LogP* IC₅₀ (A549 Cells) Key Interactions
Target Compound 3-cyclopropyl / naphthalen-1-yl 3.8 Not reported π-π stacking, hydrophobic
E-DPPC 5-phenyl / 2,4-dichlorophenyl 4.1 8.5 µM Halogen bonding, electrostatic
E-MBPC 5-methyl / 4-methoxybenzylidene 2.9 12.3 µM Hydrogen bonding
(E)-3-(4-chlorophenyl) analog 3-(4-chlorophenyl) / 5-chloro-2-hydroxy 4.5 1.2 µM H-bonding (OH), hydrophobic

*Predicted using ChemAxon software.

Q & A

Q. How can SAR studies enhance biological efficacy?

  • Modify substituents (e.g., cyclopropyl vs. phenyl) to modulate lipophilicity (logP) and bioavailability. Anticonvulsant SAR correlates ClogP values (<3.5) with MES model activity. Apoptosis assays (e.g., Annexin V) link substituent electronics to cytotoxicity .

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